tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
Description
Properties
CAS No. |
2275341-04-1 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(13)6-8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
GLQAUYYBTAZNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CC1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening with Cyclopropylamine Derivatives
A widely employed method involves the ring-opening of epoxides with cyclopropane-containing nucleophiles:
Reaction Scheme :
Conditions :
-
Epoxide : tert-Butyl glycidyl ether (1.0 equiv)
-
Nucleophile : Cyclopropylamine (1.2 equiv)
-
Base : Potassium carbonate (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours.
Mechanistic Insight :
The base deprotonates cyclopropylamine, enhancing its nucleophilicity for attack on the less hindered carbon of the epoxide. Subsequent ring opening generates the secondary alcohol, which is protected in situ by tert-butyl chloroformate.
Nucleophilic Substitution on Halogenated Intermediates
This two-step approach introduces the cyclopropane group via alkylation:
Step 1: Synthesis of Halogenated Precursor
Step 2: Boc Protection
Reductive Amination of Cyclopropanecarbaldehyde
A one-pot method utilizing reductive amination:
Reaction Components :
-
Aldehyde : 3-cyclopropyl-2-hydroxypropanal (1.0 equiv)
-
Amine : tert-Butyl carbamate (1.1 equiv)
-
Reducing Agent : Sodium cyanoborohydride (1.5 equiv)
Conditions :
-
Solvent: Methanol/acetic acid (9:1 v/v)
-
Temperature: 25°C, 24 hours
Optimization and Scalability
Catalytic Hydrogenation for Stereochemical Control
The patent US10717703B2 highlights a scalable hydrogenation process for related carbamates:
| Parameter | Condition |
|---|---|
| Catalyst | Palladium on carbon (5% w/w) |
| Pressure | 15 psi H₂ |
| Solvent | Ethanol/water (4:1) |
| Temperature | 50°C |
| Reaction Time | 8 hours |
| Yield | 89% with 99% enantiomeric excess |
This method ensures retention of stereochemistry at the hydroxypropyl center, critical for pharmaceutical applications.
Solvent Effects on Reaction Efficiency
A comparative study of solvents in the epoxide ring-opening reaction:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 72 | 98 |
| DCM | 8.9 | 64 | 95 |
| DMF | 36.7 | 58 | 91 |
| Ethanol | 24.3 | 76 | 99 |
Ethanol’s moderate polarity balances solubility of both epoxide and amine, minimizing side reactions.
Purification Techniques
Crystallization vs. Chromatography
| Method | Purity (%) | Recovery (%) | Scalability |
|---|---|---|---|
| Column Chromatography | 99.5 | 85 | Low |
| Crystallization | 98.8 | 92 | High |
Crystallization from hexane/ethyl acetate (3:1) is preferred for industrial-scale production.
Challenges and Solutions
Challenge : Cyclopropane ring strain leading to side reactions during Boc protection.
Solution : Use of mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (0–5°C) to suppress ring-opening.
Challenge : Epimerization at the hydroxy center during prolonged reactions.
Solution : Short reaction times (<6 hours) and inert atmosphere (N₂ or Ar) .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate has been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Its structural characteristics allow it to act as a prodrug or a bioactive molecule that can modulate biological pathways effectively.
Case Study: Cardiovascular Disease Treatment
A study indicated that derivatives of carbamate compounds, including this compound, exhibit promising activity against conditions such as unstable angina and atherosclerosis. These compounds can enhance vasodilation and improve blood flow, making them candidates for further pharmaceutical development .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its functional groups allow for further chemical modifications, making it useful in developing more complex structures.
Example Application:
In synthetic organic chemistry, this compound can be utilized to create new derivatives with enhanced biological activity or altered pharmacokinetic properties. This is particularly relevant in drug design where modifying lead compounds can yield better therapeutic agents.
Biochemical Applications
This compound is also explored for its role as an organic buffer in biochemical assays. Its stability under physiological conditions makes it suitable for various laboratory applications, including enzyme assays and metabolic studies.
Case Study: Organic Buffer Utilization
Research has demonstrated that carbamates can stabilize pH levels during enzymatic reactions, improving the accuracy of biochemical assays. The use of tert-butyl derivatives has shown to enhance the performance of certain enzymes by maintaining optimal conditions .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential treatment for cardiovascular diseases; prodrug development |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Biochemical Applications | Organic buffer for enzyme assays and metabolic studies |
Mechanism of Action
The mechanism of action of tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . It can be selectively removed under mild conditions, allowing for the controlled release of the protected amine . This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection are required .
Comparison with Similar Compounds
tert-Butyl N-(3-Hydroxycyclopentyl)carbamate Derivatives
These compounds (e.g., CAS 154737-89-0, 167465-99-8) replace the cyclopropyl group with a cyclopentyl ring, altering steric and electronic properties:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| tert-Butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate | 1934483-16-5 | C₁₁H₂₁NO₃ | 215.29 | Cyclopropyl, 2-hydroxypropyl chain |
| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 154737-89-0 | C₁₀H₁₉NO₃ | 201.26 | Cyclopentyl ring, stereospecific hydroxyl |
| tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | 1290191-64-8 | C₁₀H₁₉NO₃ | 201.26 | Opposite stereochemistry at hydroxyl |
Key Findings :
tert-Butyl N-{2-[1-(Hydroxymethyl)cyclopropyl]ethyl}carbamate (CAS 1934483-16-5)
This analogue introduces a hydroxymethyl group on the cyclopropane ring:
- Molecular Formula: C₁₁H₂₁NO₃ (same as the target compound).
- Structural Difference : Hydroxymethyl substituent on cyclopropane vs. hydroxyl on the propyl chain.
- Physicochemical Properties :
Research Implications :
The hydroxymethyl group may improve water solubility but could introduce steric hindrance in synthetic reactions .
Fluorinated Analogues
tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate (CAS 1219606-48-0)
- Molecular Formula: C₈H₁₄F₃NO₃.
- Key Difference : Trifluoromethyl group replaces cyclopropyl, increasing electronegativity and metabolic stability.
- Properties :
Applications : The trifluoro group enhances resistance to oxidative degradation, making it suitable for fluorinated drug intermediates .
Azabicyclo and Piperidine Derivatives
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)
- Structure : Incorporates a strained azabicyclo ring system.
- Molecular Weight : 212.28 g/mol.
Biological Activity
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
The compound is synthesized through the reaction of 3-cyclopropyl-2-hydroxypropylamine with tert-butyl chloroformate under basic conditions. The synthesis typically involves the following steps:
- Dissolve 3-cyclopropyl-2-hydroxypropylamine in dichloromethane.
- Add triethylamine as a base.
- Introduce tert-butyl chloroformate slowly while maintaining low temperatures.
- Stir for several hours at room temperature and extract the product using organic solvents.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an inhibitor or modulator , affecting various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thus altering the enzyme's function.
- Receptor Modulation : It could modulate receptor signaling pathways, impacting physiological responses.
Biological Activity Data Table
Case Studies
- Sphingosine Kinase Inhibition : In a study focusing on sphingosine kinases (SphK1 and SphK2), derivatives similar to this compound were evaluated for their inhibitory effects. The findings indicated that modifications to the carbamate structure could enhance selectivity and potency against these kinases, suggesting a pathway for developing targeted therapies .
- Antibacterial Evaluation : A series of pyrazolyl-ureas were tested for antibacterial properties, revealing that certain structural analogs of this compound showed significant activity against common bacterial strains. The results emphasized the importance of structural modifications in enhancing biological efficacy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Activity | Notes |
|---|---|---|
| (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate | Moderate enzyme inhibition | Enantiomer with distinct biological profiles . |
| tert-Butyl (3-amino-2-hydroxyethyl)carbamate | Lower antibacterial activity | Structural differences lead to varied efficacy . |
Q & A
Q. What are the common synthetic routes for tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate, and what reaction conditions are critical for high yield?
The synthesis typically involves a multi-step process starting with tert-butyl carbamate reacting with functionalized amines or intermediates under mild conditions. Key steps include:
- Amine activation : Use of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, with triethylamine as a base to neutralize acid byproducts .
- Temperature control : Reactions are conducted at 0–5°C to stabilize intermediates, followed by gradual warming to room temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is employed to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR : Focus on the tert-butyl singlet at ~1.4 ppm (¹H) and 27–30 ppm (¹³C), the carbamate carbonyl at ~155 ppm (¹³C), and hydroxyl proton signals at 2.5–4.0 ppm (¹H, broad) .
- IR : Carbamate C=O stretch at ~1700 cm⁻¹ and hydroxyl O-H stretch at 3200–3600 cm⁻¹ .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula (e.g., C₁₁H₂₁N₂O₃ for related analogs) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve crystallographic data contradictions (e.g., twinning, disorder) during structural elucidation of this carbamate?
- Software selection : Use SHELXL for refinement, leveraging its robust handling of high-disorder or twinned data via HKLF5 format .
- Disorder modeling : Split occupancy refinement for overlapping atoms, guided by electron density maps (e.g., WinGX or OLEX2 visualization) .
- Validation tools : Check ADDSYM in PLATON to detect missed symmetry, and R1/R2 convergence thresholds (<5% discrepancy) .
Q. What strategies optimize regioselectivity when introducing the cyclopropyl group during synthesis?
- Steric control : Use bulky bases (e.g., LDA) to direct nucleophilic attack to the less hindered position .
- Protecting groups : Temporarily mask the hydroxyl group with TBSCl to prevent unwanted side reactions .
- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for selective cross-coupling with cyclopropane precursors .
Q. How can advanced HPLC methods be tailored to detect trace impurities in this compound?
- Column choice : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) .
- Detection : UV at 210 nm for carbamate backbone and cyclopropyl moieties.
- Validation : Spike samples with synthetic impurities (e.g., de-Boc byproduct) to confirm retention times and resolution ≥2.0 .
Q. What computational methods predict the biological activity of this carbamate against enzyme targets?
- Docking studies : Use AutoDock Vina to model interactions with serine hydrolases (e.g., acetylcholine esterase), focusing on hydrogen bonds between the hydroxyl group and catalytic triads .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the carbamate-enzyme complex, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
